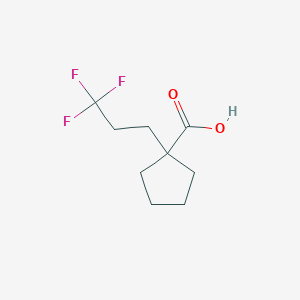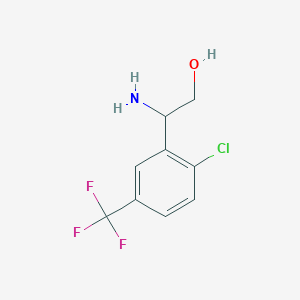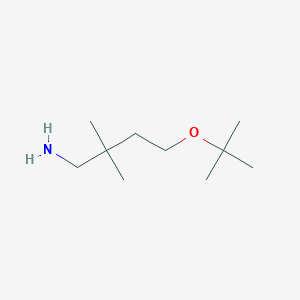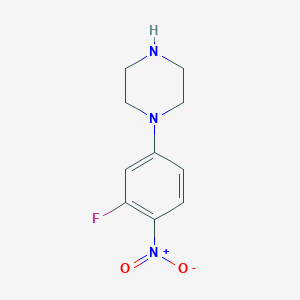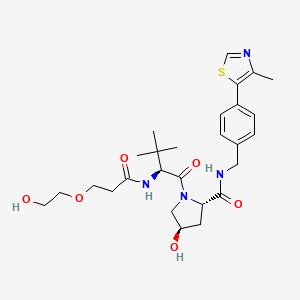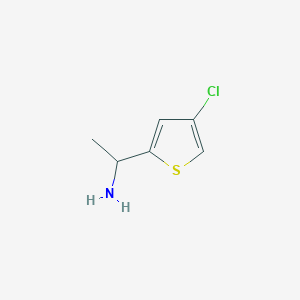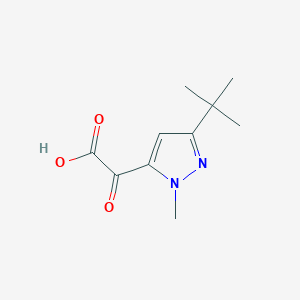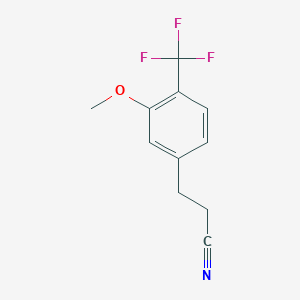
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a propanenitrile group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-4-(trifluoromethyl)benzaldehyde.
Formation of Intermediate: The benzaldehyde undergoes a nucleophilic addition reaction with a suitable nitrile source, such as acetonitrile, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Product Formation: The intermediate is then subjected to further reaction conditions, such as heating or the use of a catalyst, to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: Formation of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The methoxy group may also participate in hydrogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-4-(trifluoromethyl)phenylamine
- 4-Methoxy-3-(trifluoromethyl)phenylboronic acid
- 3-(4-Methoxy-3-methylphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide
Uniqueness
3-(3-Methoxy-4-(trifluoromethyl)phenyl)propanenitrile is unique due to the presence of both a nitrile group and a trifluoromethyl group on the same aromatic ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H10F3NO |
|---|---|
Peso molecular |
229.20 g/mol |
Nombre IUPAC |
3-[3-methoxy-4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C11H10F3NO/c1-16-10-7-8(3-2-6-15)4-5-9(10)11(12,13)14/h4-5,7H,2-3H2,1H3 |
Clave InChI |
IKLDSUBPWNKSHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



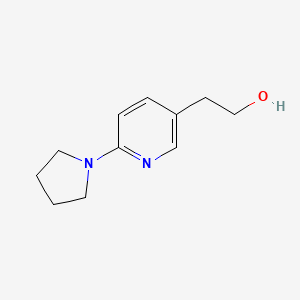
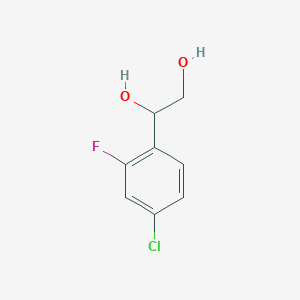
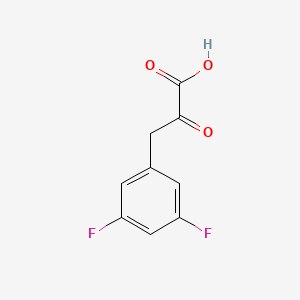
![2-{3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}acetic acid hydrobromide](/img/structure/B13594189.png)
